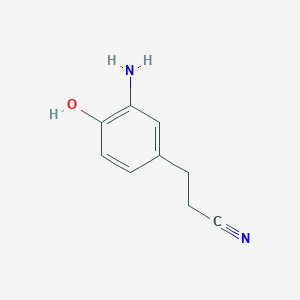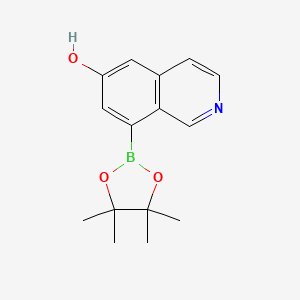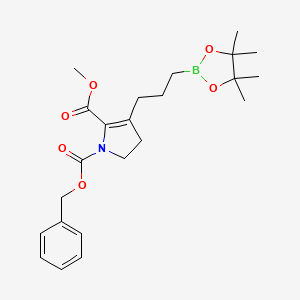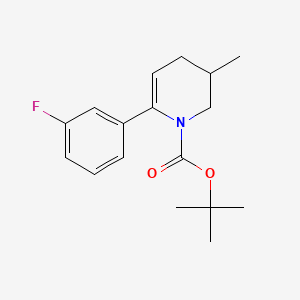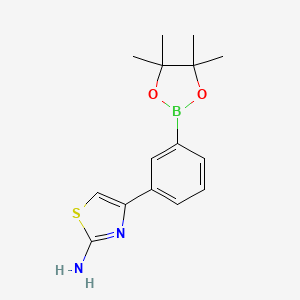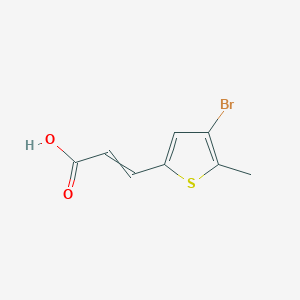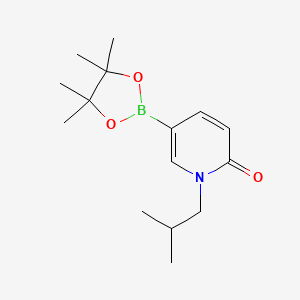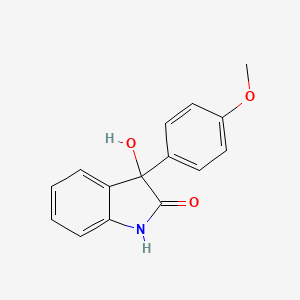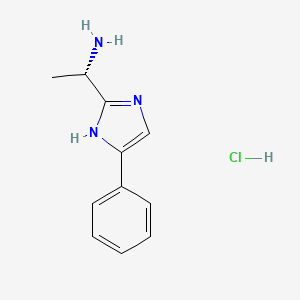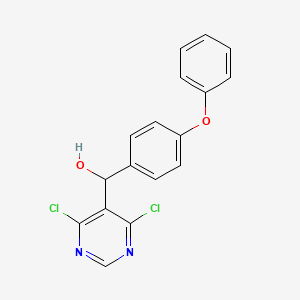
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol is a chemical compound with the molecular formula C17H12Cl2N2O2 It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions, and a phenoxyphenyl group attached to the methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol typically involves the reaction of 4,6-dichloropyrimidine with 4-phenoxybenzaldehyde in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent in a solvent such as methanol. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the phenoxyphenyl group.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)ketone, while substitution reactions can produce various amino-substituted derivatives .
Aplicaciones Científicas De Investigación
(4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
- (4,6-Dichloropyrimidin-5-yl)(4-phenyl)methanol
- (4,6-Dichloropyrimidin-5-yl)(4-aminophenyl)methanol
Uniqueness
(4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol is unique due to the presence of both the dichloropyrimidine and phenoxyphenyl groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C17H12Cl2N2O2 |
|---|---|
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
(4,6-dichloropyrimidin-5-yl)-(4-phenoxyphenyl)methanol |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-16-14(17(19)21-10-20-16)15(22)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10,15,22H |
Clave InChI |
ZACXYRWEZRUMFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C3=C(N=CN=C3Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Octan-2-yl)oxy]benzene](/img/structure/B15365655.png)
![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)
